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molecular formula C17H25NO2Si B8529038 Tert-butyl 3-((trimethylsilyl)ethynyl)benzylcarbamate

Tert-butyl 3-((trimethylsilyl)ethynyl)benzylcarbamate

Cat. No. B8529038
M. Wt: 303.5 g/mol
InChI Key: VHWGAGOEBVZEDS-UHFFFAOYSA-N
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Patent
US07504420B2

Procedure details

To tert-butyl 3-bromobenzylcarbamate (220 mg, 1 mmol) in triethylamine (3 ml), trimethylsilyl acetylene (147 mg, 1.5 mmol) was added followed by cuprous iodide (8 mg, 0.04 mmol). After stirring for 5 min, dichloro bis (triphenylphosphine) palladium (II) (35 mg, 0.05 mmol) was added and the reaction mixture was heated at 90° C. for 18 h. Then the reaction mixture was filtered, diluted with ethyl acetate and washed with water. Organic layer was dried, evaporated and the crude residue was purified by column chromatography to obtain tert-butyl 3-((trimethylsilyl)ethynyl)benzylcarbamate in 67% yield.
Quantity
220 mg
Type
reactant
Reaction Step One
Quantity
147 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
[Compound]
Name
cuprous iodide
Quantity
8 mg
Type
reactant
Reaction Step Two
[Compound]
Name
dichloro bis (triphenylphosphine) palladium (II)
Quantity
35 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([CH:14]=[CH:15][CH:16]=1)[CH2:5][NH:6][C:7](=[O:13])[O:8][C:9]([CH3:12])([CH3:11])[CH3:10].[CH3:17][Si:18]([C:21]#[CH:22])([CH3:20])[CH3:19]>C(N(CC)CC)C>[CH3:17][Si:18]([C:21]#[C:22][C:2]1[CH:3]=[C:4]([CH:14]=[CH:15][CH:16]=1)[CH2:5][NH:6][C:7](=[O:13])[O:8][C:9]([CH3:12])([CH3:11])[CH3:10])([CH3:20])[CH3:19]

Inputs

Step One
Name
Quantity
220 mg
Type
reactant
Smiles
BrC=1C=C(CNC(OC(C)(C)C)=O)C=CC1
Name
Quantity
147 mg
Type
reactant
Smiles
C[Si](C)(C)C#C
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
cuprous iodide
Quantity
8 mg
Type
reactant
Smiles
Step Three
Name
dichloro bis (triphenylphosphine) palladium (II)
Quantity
35 mg
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
After stirring for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Then the reaction mixture was filtered
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
Organic layer was dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the crude residue was purified by column chromatography

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C[Si](C)(C)C#CC=1C=C(CNC(OC(C)(C)C)=O)C=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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